molecular formula C8H10O2S B8724161 Methyl 3,4-dimethylthiophene-2-carboxylate

Methyl 3,4-dimethylthiophene-2-carboxylate

Cat. No. B8724161
M. Wt: 170.23 g/mol
InChI Key: MVYRYONHXOTEKE-UHFFFAOYSA-N
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Patent
US08946432B2

Procedure details

Methyl boronic acid (0.94 g, 16.02 mmol), potassium phosphate (6.8 g, 32.04 mmol) and BINAP (1.33 g, 2.14 mmol) were added to a solution of methyl 3-bromo-4-methylthiophene-2-carboxylate (Prepared according to the procedure reported in Bioorganic Med. Chem. Lett., 2007, 15, 5, 2127-2146, 2.5 g, 10.68 mmol) in a toluene (60 ml) in a tube at 25° C. Nitrogen gas was bubbled through reaction mixture for 15 minutes. Palladium acetate (0.24 g, 1.07 mmol) was added to the reaction mixture under nitrogen and the tube was sealed. The reaction mixture was heated at 95-100° C. for 20 hr under stirring. The progress of the reaction was monitored by TLC. The reaction mixture was cooled to 25° C. and filtered through celite. The celite cake was washed with ethyl acetate (100 ml). The combined filtrate was concentrated under reduced pressure to obtain residue, which was dissolved in ethyl acetate (150 ml) and washed with water (2×30 ml). The separated organic layer was dried over sodium sulphate and concentrated under reduced pressure to obtain a crude product, which was purified by column chromatography using 5% ethyl acetate in hexanes as an eluent to obtain the title compound 9a (1.32 g, 73%).
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0.24 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
CB(O)O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH:13]1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.Br[C:60]1[C:64]([CH3:65])=[CH:63][S:62][C:61]=1[C:66]([O:68][CH3:69])=[O:67]>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[CH3:13][C:60]1[C:64]([CH3:65])=[CH:63][S:62][C:61]=1[C:66]([O:68][CH3:69])=[O:67] |f:1.2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
CB(O)O
Name
potassium phosphate
Quantity
6.8 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.33 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC=C1C)C(=O)OC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.24 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
at 25° C
CUSTOM
Type
CUSTOM
Details
Nitrogen gas was bubbled through reaction mixture for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The celite cake was washed with ethyl acetate (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain residue, which
WASH
Type
WASH
Details
washed with water (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC=C1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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